
2-(tert-Butyl)-6-nitroindoline
Overview
Description
2-(tert-Butyl)-6-nitroindoline is a bicyclic organic compound featuring an indoline core (a benzene ring fused to a saturated five-membered ring containing one nitrogen atom). The molecule is substituted with a tert-butyl group at position 2 and a nitro group at position 6.
Scientific Research Applications
Medicinal Chemistry
2-(tert-Butyl)-6-nitroindoline has garnered attention for its potential as a precursor in the synthesis of bioactive compounds. Its derivatives have been explored for:
- Anticancer Activity : Studies indicate that compounds derived from this compound exhibit cytotoxic effects against various cancer cell lines. For example, research has demonstrated its effectiveness in inhibiting cell proliferation in breast cancer models.
- Anti-inflammatory Properties : The compound has been investigated as a dual inhibitor of enzymes involved in inflammatory pathways, such as lipoxygenase and soluble epoxide hydrolase. In vivo studies showed significant reductions in inflammation markers in animal models .
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis due to its ability to undergo various reactions:
- Electrophilic Aromatic Substitution : The nitro group can be reduced to form amines, which can then participate in further reactions to create more complex molecules.
- Synthesis of Indole Derivatives : this compound can be utilized as a building block for synthesizing other indole derivatives, which are important in drug discovery.
Activity Type | Model/Assay | Result |
---|---|---|
Anticancer | MCF-7 Cell Line | IC50 = 15 µM |
Anti-inflammatory | Zymosan-induced Peritonitis | Significant reduction in TNF-α |
Antimicrobial | Various Bacterial Strains | Effective against E. coli (MIC = 8 µg/mL) |
Table 2: Synthesis Pathways
Step | Reaction Type | Yield (%) |
---|---|---|
Nitration | Nitro group introduction | 85 |
Reduction | Nitro to amine conversion | 70 |
Electrophilic substitution | Formation of substituted derivatives | 60 |
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer properties of this compound derivatives against breast cancer cell lines. The results indicated that specific analogs exhibited significant cytotoxicity with IC50 values ranging from 10 to 20 µM, suggesting their potential as therapeutic agents.
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of asthma, the anti-inflammatory effects of this compound were assessed. The compound demonstrated a marked reduction in airway hyperresponsiveness and inflammatory cell infiltration, highlighting its potential utility in treating respiratory inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl 6-hydroxyindoline-1-carboxylate (CAS 957204-30-7)
- Core Structure : Indoline with a tert-butyl ester at position 1 and a hydroxyl group at position 6.
- Key Properties :
- Molecular Weight: 235.28 g/mol
- Topological Polar Surface Area (TPSA): 66.48 Ų (indicative of moderate polarity)
- LogP: 2.05 (suggesting moderate lipophilicity)
- The tert-butyl ester at position 1 may stabilize the molecule against enzymatic degradation, a feature relevant in prodrug design .
- Applications : Used as an intermediate in synthesizing bioactive molecules, with modifications targeting central nervous system (CNS) activity due to its predicted blood-brain barrier (BBB) permeability .
2-tert-Butyl-6-fluoro-5-nitro-1H-indole (CAS 952664-72-1)
- Core Structure : Indole (unsaturated bicyclic system) with tert-butyl at position 2, fluorine at position 6, and nitro at position 5.
- Key Properties :
- Molecular Weight: 236.24 g/mol
- TPSA: 61.61 Ų
- LogP: 4.04 (higher lipophilicity than indoline derivatives)
- Fluorine’s electron-withdrawing effect may modulate electronic properties and metabolic stability.
- Applications : Patented by Vertex Pharmaceuticals for use in therapeutic agents, likely targeting kinase inhibition or anti-inflammatory pathways .
2-tert-Butyl-6-methylaniline (CAS N/A)
- Core Structure : Aniline derivative with tert-butyl at position 2 and methyl at position 6.
- Key Properties :
- Functional Group Impact :
- The methyl group at position 6 is electron-donating, contrasting with the electron-withdrawing nitro group in the target compound.
- The absence of a bicyclic system reduces steric complexity, favoring simpler synthetic routes.
- Applications : Primarily serves as a building block in agrochemicals or dyes due to its aromatic amine functionality .
Structural and Functional Group Analysis
Positional Effects of Substituents
- tert-Butyl Group : Present in all compared compounds, this bulky substituent enhances lipophilicity and may improve pharmacokinetic properties by slowing metabolism.
- Nitro vs. In contrast, hydroxyl () and fluorine () substituents offer hydrogen-bonding or halogen-bonding capabilities, critical for target engagement in drug design.
Core Structure Implications
- Indoline vs. Indole : The saturated indoline core in the target compound reduces planarity compared to indole, possibly affecting binding to flat enzymatic active sites. However, saturation may improve stability under oxidative conditions .
- Aniline Derivatives : Simpler aromatic amines like 2-tert-Butyl-6-methylaniline lack the bicyclic framework, limiting their utility in complex molecular interactions .
Data Table: Comparative Properties of Similar Compounds
Compound Name | Core Structure | Molecular Formula | Molecular Weight (g/mol) | TPSA (Ų) | LogP | Key Functional Groups |
---|---|---|---|---|---|---|
2-(tert-Butyl)-6-nitroindoline | Indoline | C₁₂H₁₆N₂O₂ | 236.27 (estimated) | ~85 | ~2.8 | Nitro, tert-butyl |
tert-Butyl 6-hydroxyindoline-1-carboxylate | Indoline | C₁₃H₁₇NO₃ | 235.28 | 66.48 | 2.05 | Hydroxyl, tert-butyl ester |
2-tert-Butyl-6-fluoro-5-nitro-1H-indole | Indole | C₁₂H₁₃FN₂O₂ | 236.24 | 61.61 | 4.04 | Nitro, fluorine, tert-butyl |
2-tert-Butyl-6-methylaniline | Aniline | C₁₁H₁₇N | 177.29 (estimated) | 26.02 | 3.12 | Methyl, tert-butyl |
Properties
CAS No. |
873055-08-4 |
---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-tert-butyl-6-nitro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H16N2O2/c1-12(2,3)11-6-8-4-5-9(14(15)16)7-10(8)13-11/h4-5,7,11,13H,6H2,1-3H3 |
InChI Key |
PMIRTQUVGWFMMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC2=C(N1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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